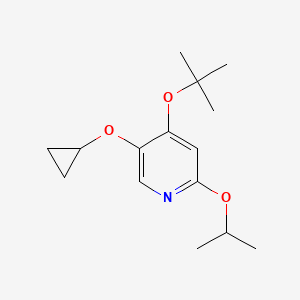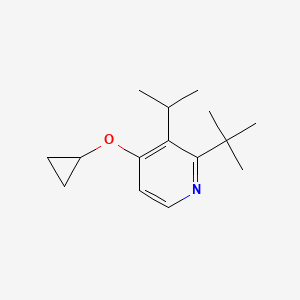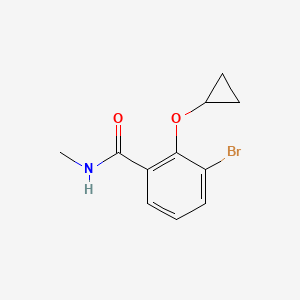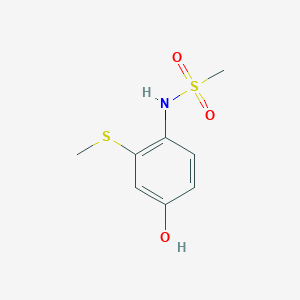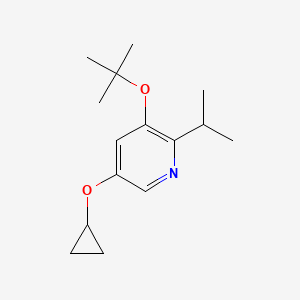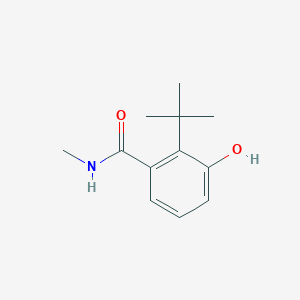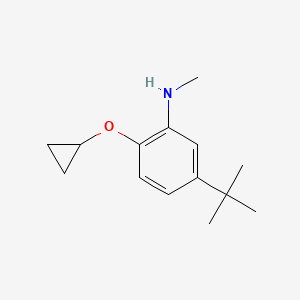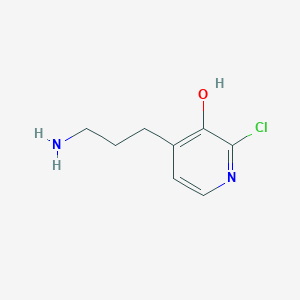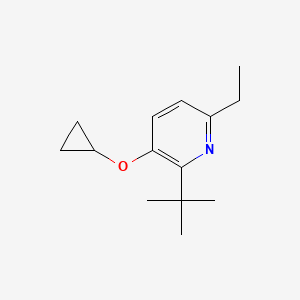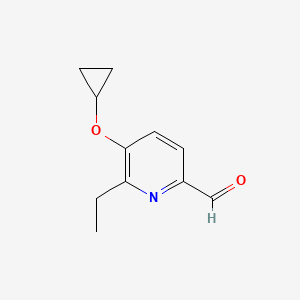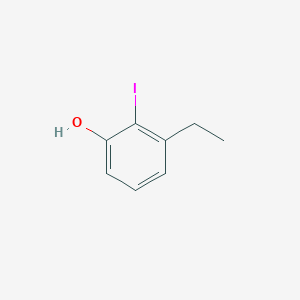
3-Ethyl-2-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-iodophenol is an aromatic organic compound that belongs to the class of iodophenols It features an iodine atom and an ethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-iodophenol can be achieved through several methods. One common approach involves the iodination of 3-ethylphenol using iodine and an oxidizing agent such as sodium iodate or potassium iodate. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiolates or amines, through nucleophilic aromatic substitution.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Thiophenols or aniline derivatives.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 3-Ethylphenol.
Applications De Recherche Scientifique
3-Ethyl-2-iodophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-iodophenol in various reactions involves the activation of the phenol ring by the electron-withdrawing iodine atom. This activation facilitates nucleophilic substitution and other reactions. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
3-Iodophenol: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain contexts.
2-Iodophenol: The iodine atom is in a different position, affecting the compound’s reactivity and steric properties.
4-Ethyl-2-iodophenol: The ethyl group is in a different position, which can influence the compound’s overall reactivity and interactions.
Propriétés
Formule moléculaire |
C8H9IO |
|---|---|
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
3-ethyl-2-iodophenol |
InChI |
InChI=1S/C8H9IO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2H2,1H3 |
Clé InChI |
QBPJZCVIGBBHSQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


